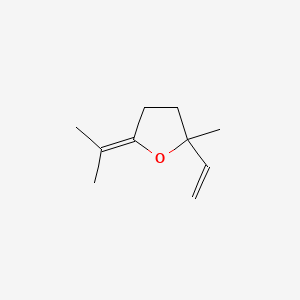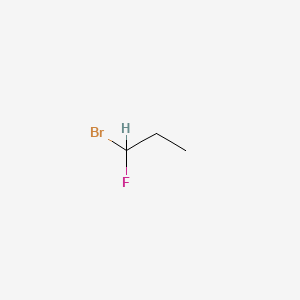
Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate is a compound that combines zinc ions with N6-(1-oxohexadecyl)-L-lysine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of zinc ions can impart unique properties to the compound, making it useful for specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-(1-oxohexadecyl)-L-lysine typically involves the reaction of L-lysine with hexadecanoic acid (palmitic acid) under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the lysine and the hexadecanoic acid. The resulting product is then combined with zinc ions to form Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would need to be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its chemical structure and properties.
Reduction: Reduction reactions can also occur, particularly involving the zinc ions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions would depend on the desired reaction and the target products.
Major Products Formed
The major products formed from these reactions would vary based on the specific reaction conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions could result in derivatives with different functional groups.
Applications De Recherche Scientifique
Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate has several scientific research applications:
Chemistry: The compound can be used as a reagent or catalyst in various chemical reactions, taking advantage of the unique properties imparted by the zinc ions.
Biology: In biological research, the compound can be used to study the effects of zinc on cellular processes and to investigate the role of zinc in enzyme function.
Industry: In industrial applications, the compound can be used in the formulation of products that require the incorporation of zinc, such as cosmetics and nutritional supplements
Mécanisme D'action
The mechanism of action of Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate involves the interaction of zinc ions with various molecular targets. Zinc is known to play a crucial role in numerous biological processes, including enzyme function, protein synthesis, and cellular signaling. The compound can interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-(1-oxohexadecyl)-L-lysine: This compound is similar but lacks the zinc ions, which can significantly alter its properties and applications.
Zinc palmitate: Another zinc-containing compound, but with different structural and functional characteristics.
Zinc acetate: A simpler zinc compound used in various applications, but without the specific lysine derivative component.
Uniqueness
Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate is unique due to the combination of zinc ions with the specific lysine derivative. This combination imparts distinct properties that can be leveraged in various applications, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
61745-59-3 |
|---|---|
Formule moléculaire |
C22H42N2O3Zn |
Poids moléculaire |
448.0 g/mol |
Nom IUPAC |
zinc;(2S)-2-amino-6-(1-oxidohexadecylideneamino)hexanoate |
InChI |
InChI=1S/C22H44N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27;/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27);/q;+2/p-2/t20-;/m0./s1 |
Clé InChI |
QTJIDVREANZTNX-BDQAORGHSA-L |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Zn+2] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)




![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)



![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)


